

InChI Key for 7-Bromobenzo[d]thiazole-2-thiol

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Compound of Interest

Compound Name: 7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807

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An In-depth Technical Guide to **7-Bromobenzo[d]thiazole-2-thiol**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Bromobenzo[d]thiazole-2-thiol**, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, properties, synthesis, and potential applications, grounded in authoritative sources.

Core Compound Identification and Chemical Properties

7-Bromobenzo[d]thiazole-2-thiol is a brominated derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry. The presence of the bromine atom at the 7-position and the thiol group at the 2-position provides distinct physicochemical properties and reactive handles for further chemical modification.

The definitive identifier for this compound is its International Chemical Identifier Key (InChIKey).

- Standard InChIKey: YMOKOWNRHWXMBKS-UHFFFAOYSA-N[\[1\]](#)
- Standard InChI: InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)[\[1\]](#)

Below is a visualization of the compound's key identifiers.

Caption: Key Chemical Identifiers for **7-Bromobenzo[d]thiazole-2-thiol**.

Physicochemical Data Summary

The compound's physicochemical properties are crucial for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes key computed properties.

Property	Value	Source
ACD/LogP	3.22	[1]
Polar Surface Area	69.42 Å ²	[1]
#H Bond Acceptors	1	[1]
#H Bond Donors	1	[1]
pKa	9.22 ± 0.20 (Predicted)	[1]
Molar Refractivity	55.831 cm ³	[1]
Vapour Pressure	0 mmHg at 25°C	[1]

These properties suggest a compound with moderate lipophilicity (LogP of 3.22) and limited aqueous solubility, which are important considerations for solvent selection in synthesis and bioassays.

Synthesis and Characterization Workflow

While specific synthetic procedures for this exact compound are not widely published, a reliable pathway can be derived from established methods for synthesizing benzothiazole-2-thiols. The most common approach involves the reaction of a corresponding 2-aminothiophenol with carbon disulfide.

Proposed Synthetic Protocol

The synthesis of **7-Bromobenzo[d]thiazole-2-thiol** would logically proceed from 2-amino-6-bromobenzenethiol. The causality behind this choice is the direct cyclization reaction with carbon disulfide (CS₂) which efficiently forms the benzothiazole-2-thiol ring system.

Step 1: Reaction Setup

- In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromobenzenethiol (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Add a base, such as potassium hydroxide or sodium hydroxide (1.1 equivalents), to the solution to form the thiolate anion, which is a more potent nucleophile.
- Cool the mixture in an ice bath.

Step 2: Reagent Addition

- Slowly add carbon disulfide (1.2 equivalents) to the stirred solution. The use of a slight excess of CS_2 ensures the complete consumption of the starting aminothiophenol.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

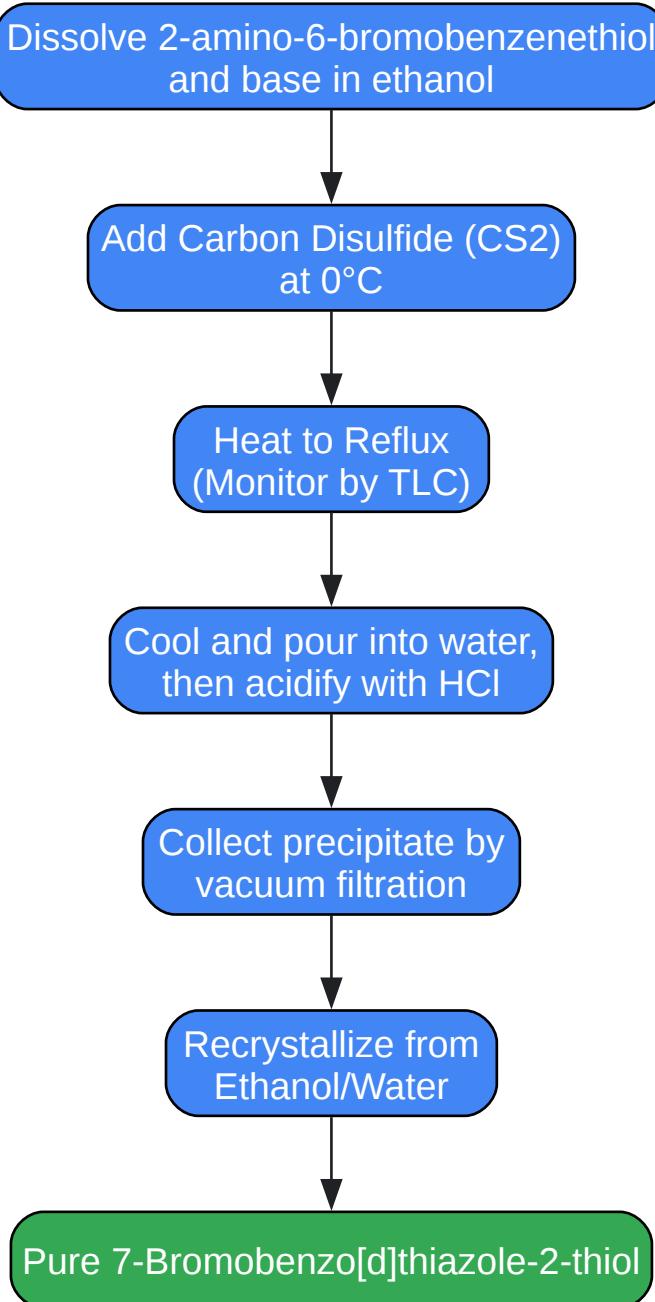
Step 3: Reaction and Work-up

- Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
- Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This step protonates the thiol group, causing the product to precipitate out of the solution.

Step 4: Purification

- Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **7-Bromobenzo[d]thiazole-2-thiol**. The purity can be assessed by HPLC and melting point determination.

The following diagram illustrates the proposed experimental workflow.



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Caption: Proposed workflow for the synthesis and purification of the target compound.

Analytical Characterization

To validate the synthesis and confirm the structure and purity of the final product, a suite of analytical techniques is required. Researchers should expect the following results:

Technique	Expected Outcome
¹ H-NMR	Aromatic protons should appear in the range of 7.0-8.0 ppm. The thiol proton (N-H/S-H tautomer) may appear as a broad singlet.
¹³ C-NMR	The spectrum should show 7 distinct carbon signals, including a characteristic signal for the C=S carbon above 180 ppm.
HRMS (ESI)	The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C ₇ H ₄ BrNS ₂ (244.8995 m/z for [M-H] ⁻), with the characteristic isotopic pattern for a single bromine atom.
HPLC	A single sharp peak should be observed, indicating high purity (typically >95%).
FT-IR	Characteristic peaks for N-H stretching (around 3100-3400 cm ⁻¹), C=S stretching (around 1200-1050 cm ⁻¹), and C-Br stretching should be visible.

Applications in Drug Discovery and Development

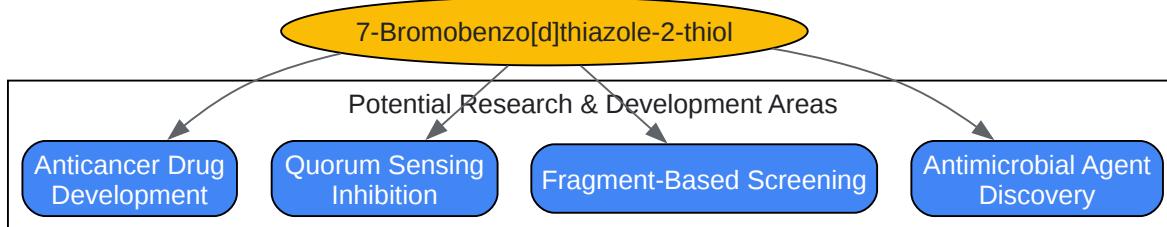
The benzothiazole-2-thiol scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities. The introduction of a bromine atom at the 7-position can modulate these activities by altering the compound's electronics, lipophilicity, and metabolic stability.

Potential Therapeutic Areas:

- **Anticancer Agents:** Numerous derivatives of benzothiazole-2-thiol have been synthesized and evaluated as potent anticancer agents.^[2] These compounds can induce apoptosis in cancer cells through various mechanisms. The 7-bromo substitution could enhance potency or alter the selectivity profile.

- Antimicrobial and Quorum Sensing Inhibition: Benzothiazoles are known to possess antimicrobial properties.^[3] More specifically, derivatives have been identified as inhibitors of quorum sensing in bacteria like *Pseudomonas aeruginosa*, a mechanism that disrupts bacterial communication and virulence without exerting bactericidal pressure, potentially reducing the development of resistance.^[4]
- Enzyme Inhibition: The core structure is a versatile starting point for developing inhibitors for various enzymes, leveraging the thiol group for covalent interactions or the aromatic system for non-covalent binding within active sites.

The diagram below illustrates the relationship between the core chemical structure and its potential applications.



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Caption: Potential applications stemming from the **7-Bromobenzo[d]thiazole-2-thiol** scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The information below is synthesized from multiple safety data sheets (SDS) and should be considered essential for laboratory practice.

- Hazard Identification: While data for this specific compound is limited, related brominated aromatic compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.^{[5][6][7]}

- Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[\[5\]](#) Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Wash hands thoroughly after handling.[\[5\]](#) Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#) Keep away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[\[6\]](#)[\[7\]](#)
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[5\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[5\]](#)[\[7\]](#)
 - Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[\[5\]](#)
 - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[\[5\]](#)

Conclusion

7-Bromobenzo[d]thiazole-2-thiol, identified by the InChIKey YM**KOWNRHWXMBKS-UHFFFAOYSA-N**, is a valuable chemical entity for research and development. Its well-defined physicochemical properties, coupled with a plausible and robust synthetic pathway, make it an accessible target for laboratory investigation. The established biological significance of the benzothiazole-2-thiol scaffold suggests that this brominated analog holds considerable potential as a precursor or active agent in the fields of oncology and infectious disease, warranting further exploration by the scientific community.

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